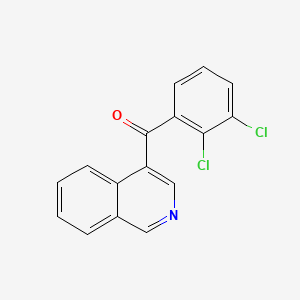

4-(2,3-dichlorobenzoyl)isoquinoléine

Vue d'ensemble

Description

4-(2,3-Dichlorobenzoyl)isoquinoline is a useful research compound. Its molecular formula is C16H9Cl2NO and its molecular weight is 302.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,3-Dichlorobenzoyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dichlorobenzoyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des alcaloïdes d'isoquinoléine

Les alcaloïdes d'isoquinoléine sont importants en raison de leur large éventail d'activités biologiques. Le composé 4-(2,3-dichlorobenzoyl)isoquinoléine peut être utilisé dans la synthèse de ces alcaloïdes, qui sont des composants clés des médicaments anticancéreux et antipaludiques .

Développement d'agents anticancéreux

La recherche indique que les dérivés de l'isoquinoléine, tels que la This compound, sont prometteurs comme agents anticancéreux. Leur complexité structurale permet de cibler des voies spécifiques du cancer .

Synthèse de médicaments antipaludiques

La diversité structurale des dérivés de l'isoquinoléine en fait des candidats adaptés à la synthèse de médicaments antipaludiques. La This compound pourrait jouer un rôle dans la création de traitements plus efficaces .

Industrie des colorants et pigments

Les dérivés de l'isoquinoléine sont également utilisés dans l'industrie des colorants et pigments. Les propriétés uniques de la This compound peuvent contribuer au développement de nouveaux colorants avec une stabilité et des propriétés de couleur améliorées .

Procédés de synthèse sans catalyseur

Le composé peut être impliqué dans des procédés de synthèse sans catalyseur dans l'eau, ce qui constitue une approche plus verte et plus durable de la synthèse chimique, réduisant le besoin de catalyseurs métalliques .

Recherche pharmaceutique

Dans la recherche pharmaceutique, la This compound peut être un précurseur ou un intermédiaire dans la synthèse de diverses molécules pharmacologiquement actives, conduisant potentiellement à de nouvelles découvertes de médicaments .

Mécanisme D'action

Mode of Action

It belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . The interaction of 4-(2,3-Dichlorobenzoyl)isoquinoline with its targets and the resulting changes are yet to be elucidated.

Activité Biologique

4-(2,3-Dichlorobenzoyl)isoquinoline is a synthetic compound that belongs to the isoquinoline family, characterized by a dichlorobenzoyl substituent. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Structural Characteristics

The compound features an isoquinoline backbone with a dichlorobenzoyl group at the 4-position. The presence of chlorine atoms significantly influences the compound's reactivity and biological properties. Isoquinolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Table 1: Comparison of Antimicrobial Activities of Isoquinoline Derivatives

| Compound Name | Activity Type | Target Microorganisms |

|---|---|---|

| Berberine | Antibacterial | Staphylococcus aureus, E. coli |

| Tetrahydropalmatine | Antifungal | Candida albicans |

| 4-(2,3-Dichlorobenzoyl)isoquinoline | Potentially Antibacterial | TBD (To Be Determined) |

Anticancer Properties

Isoquinoline derivatives have shown promise as anticancer agents due to their ability to induce cytotoxicity in various cancer cell lines. The structural features of 4-(2,3-Dichlorobenzoyl)isoquinoline may enhance its ability to inhibit cancer cell proliferation. Studies have indicated that certain isoquinolines can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxic effects of isoquinoline derivatives on cancer cell lines demonstrated that compounds with similar structures exhibited significant growth inhibition in leukemia and solid tumors. While specific data on 4-(2,3-Dichlorobenzoyl)isoquinoline is lacking, its potential as an anticancer agent warrants further investigation.

The biological activity of 4-(2,3-Dichlorobenzoyl)isoquinoline is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with isoquinoline structures often interact with key enzymes involved in metabolic pathways.

- Receptor Modulation : Similar compounds have been shown to act as modulators of various receptors, influencing cellular signaling pathways .

- Cell Cycle Arrest : By inhibiting CDKs or other regulatory proteins, these compounds can induce cell cycle arrest in cancer cells .

Pharmacological Potential

The pharmacological potential of 4-(2,3-Dichlorobenzoyl)isoquinoline extends beyond antimicrobial and anticancer activities. Its unique structure may allow it to interact with multiple biological targets, making it a candidate for further drug development.

Table 2: Potential Applications of 4-(2,3-Dichlorobenzoyl)isoquinoline

| Application Area | Description |

|---|---|

| Antimicrobial | Potential treatment for bacterial and fungal infections |

| Anticancer | Possible use in cancer therapy targeting specific cell lines |

| Neurological Disorders | Investigate effects on neurotransmitter receptors |

Propriétés

IUPAC Name |

(2,3-dichlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOGWOVJCZROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.